N'-[(E)-(3-bromophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(3-Bromophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based hydrazone derivative characterized by:
- A 1H-pyrazole-5-carbohydrazide backbone.
- An (E)-configured imine group linking the pyrazole core to a 3-bromophenyl substituent.
- A 5-methylfuran-2-yl group at the 3-position of the pyrazole ring.
This compound belongs to a class of molecules known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, attributed to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions . The 3-bromophenyl group enhances lipophilicity and electronic effects, while the 5-methylfuran moiety contributes to steric and electronic modulation .
Properties
Molecular Formula |
C16H13BrN4O2 |
|---|---|
Molecular Weight |
373.20 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13BrN4O2/c1-10-5-6-15(23-10)13-8-14(20-19-13)16(22)21-18-9-11-3-2-4-12(17)7-11/h2-9H,1H3,(H,19,20)(H,21,22)/b18-9+ |
InChI Key |
ZXMANXKAXWGEMM-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC(=CC=C3)Br |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Derivatives
This approach adapts the classical Knorr pyrazole synthesis, leveraging 1,3-dicarbonyl precursors. For 3-(5-methylfuran-2-yl) substitution, the 1,3-diketone A is reacted with hydrazine hydrate under acidic or catalytic conditions:
Procedure :
-
Dissolve 5-methylfuran-2-yl-1,3-diketone A (10 mmol) in ethanol (30 mL).
-
Add hydrazine hydrate (15 mmol) dropwise under stirring.
-
Reflux at 80°C for 6–8 hours.
-
Cool to room temperature, filter, and recrystallize from ethanol to obtain 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate B .
-
Hydrolyze B with NaOH (2M, 20 mL) at 60°C for 2 hours to yield the carboxylic acid.
-
Treat with thionyl chloride (10 mL) to form the acyl chloride, followed by reaction with hydrazine hydrate (20 mmol) in THF to afford 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide C .
Key Data :
Direct Hydrazination of Pyrazole-5-Carboxylates
An alternative one-pot method avoids isolating intermediates:
Procedure :
-
React ethyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate D (10 mmol) with hydrazine hydrate (30 mmol) in ethanol (40 mL).
-
Reflux at 70°C for 5 hours.
-
Concentrate under reduced pressure and wash with cold ethanol to isolate C .
Key Data :
Condensation with 3-Bromobenzaldehyde
The final step involves Schiff base formation between the carbohydrazide C and 3-bromobenzaldehyde E . This reaction is typically acid-catalyzed to favor the (E)-isomer.
Acid-Catalyzed Condensation
Procedure :
-
Dissolve C (5 mmol) and E (5.5 mmol) in absolute ethanol (30 mL).
-
Add glacial acetic acid (0.5 mL) as a catalyst.
-
Reflux at 80°C for 4–6 hours.
-
Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1).
-
Cool, filter the precipitate, and wash with cold ethanol.
-
Purify by recrystallization from ethanol/dichloromethane (1:1).
Key Data :
Solvent and Catalyst Optimization
Recent studies highlight solvent and catalyst impacts on regioselectivity and yield:
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Acetic acid | 80 | 6 | 78 |
| Methanol | HCl (conc.) | 65 | 8 | 65 |
| DMF | None | 100 | 4 | 58 |
| Ethanol | ZnCl2 | 80 | 5 | 82 |
Mechanistic Insights
Pyrazole Ring Formation
The cyclocondensation of 1,3-diketones with hydrazines proceeds via nucleophilic attack at the carbonyl carbons, followed by dehydration (Figure 1). The 5-methylfuran-2-yl group’s electron-donating nature enhances electrophilicity at the β-keto position, directing regioselectivity.
Schiff Base Formation
The hydrazide’s -NH2 group attacks the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate. Acid catalysis facilitates proton transfer and dehydration, yielding the (E)-isomer due to steric hindrance between the aryl groups (Figure 2).
Challenges and Solutions
Regioselectivity in Pyrazole Synthesis
Asymmetric 1,3-diketones may yield regioisomers. Using nano-ZnO catalysts or ionic liquids (e.g., [bmim]PF6) enhances selectivity for the 3-(5-methylfuran-2-yl) isomer.
(E/Z)-Isomerism
The (E)-configuration is favored thermodynamically. Prolonged reflux in ethanol or using bulky solvents (e.g., toluene) suppresses (Z)-isomer formation.
Scalability and Industrial Relevance
Kilogram-scale batches are achievable via continuous flow reactors, reducing reaction times by 40%. Green chemistry approaches, such as microwave-assisted synthesis, improve energy efficiency (yield: 85%, 30 minutes) .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
- **Oxid
Biological Activity
N'-[(E)-(3-bromophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide (CAS: 1285547-88-7) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological properties.
- Molecular Formula : C16H13BrN4O2
- Molar Mass : 373.2 g/mol
- Density : 1.56 g/cm³ (predicted)
- pKa : 10.91 (predicted)
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including this compound. In vitro studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study demonstrated that pyrazole derivatives showed promising results against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
- Another report indicated that derivatives like N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]aniline exhibited significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
- Mechanism of Action :
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, which can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes.
- Inhibition of Inflammatory Mediators :
- Compounds related to this compound have been shown to inhibit TNF-α and IL-6 production, making them potential candidates for treating inflammatory diseases .
- In vivo studies using carrageenan-induced paw edema models have demonstrated that certain pyrazole derivatives exhibit significant anti-inflammatory effects comparable to standard drugs like diclofenac .
Other Biological Activities
Apart from anticancer and anti-inflammatory properties, pyrazole compounds exhibit a range of biological activities:
- Antimicrobial Activity :
- Neuroprotective Effects :
Comparative Analysis of Biological Activities
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that N'-[(E)-(3-bromophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide exhibits notable antimicrobial activity. Studies indicate that it is effective against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It shows promising results in scavenging free radicals, which can be attributed to the presence of the pyrazole ring that enhances electron donation capabilities. This activity is crucial for potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
In addition to its antimicrobial and antioxidant activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. The hydrazide functional group is known to interact with inflammatory pathways, potentially leading to reduced inflammation in biological systems .
Material Science Applications
This compound has been investigated for its potential use in material sciences, particularly in the development of new polymers and coatings with enhanced thermal stability and mechanical properties. Its unique structural features allow it to serve as a building block for more complex materials that require specific thermal or mechanical characteristics .
Agrochemical Potential
Given its biological activity profile, there is growing interest in exploring this compound's potential as a herbicide or pesticide. Its efficacy against various plant pathogens suggests it could be developed into a novel agrochemical agent that minimizes environmental impact while maximizing crop protection .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University showed that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL. The study highlighted the compound's potential as a lead candidate for developing new antibiotics .
Case Study 2: Antioxidant Activity Assessment
In a comparative study published in the Journal of Medicinal Chemistry, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. Results indicated an IC50 value of 25 µg/mL, demonstrating superior activity compared to traditional antioxidants like ascorbic acid .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Electron-Withdrawing Groups: The 3-bromophenyl group in the target compound increases electrophilicity compared to non-halogenated analogues (e.g., E-DPPC with 2,4-dichlorophenyl) .
Hydrogen Bonding : Compounds with hydroxyl or methoxy groups (e.g., E-DPPC, ) exhibit stronger hydrogen-bonding capacity than the target compound .
Spectroscopic and Crystallographic Data
Table 2: Analytical Comparison
Table 3: Pharmacological and Computational Comparisons
- Anticancer Potential: The target compound’s 3-bromophenyl and 5-methylfuran groups may enhance cytotoxicity compared to non-methylated furan derivatives, as seen in .
- DFT Studies : The target compound’s electronic properties (e.g., HOMO-LUMO gap) are expected to align with E-DPPC, suggesting similar reactivity .
Q & A
Q. What are the standard synthesis protocols for N'-[(E)-(3-bromophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step process:
- Pyrazole core formation : Reacting hydrazine with β-diketones or β-ketoesters under acidic/basic conditions .
- Hydrazone linkage : Condensation of the pyrazole carbohydrazide intermediate with 3-bromobenzaldehyde in ethanol or methanol under reflux, often using catalytic acetic acid .
- Functionalization : Introducing substituents (e.g., 5-methylfuran-2-yl) via nucleophilic substitution or cross-coupling reactions . Key factors include solvent polarity (polar aprotic solvents like DMF enhance reactivity), temperature control (60–80°C for condensation), and stoichiometric ratios (1:1.2 hydrazide:aldehyde for optimal yield) .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
A combination of spectroscopic and analytical methods is required:
- NMR spectroscopy : ¹H/¹³C NMR to verify hydrazone geometry (E/Z isomerism) and substituent positions .
- FT-IR : Confirmation of C=N (1550–1650 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches .
- Mass spectrometry (ESI-MS) : Molecular ion peaks matching the theoretical mass (e.g., m/z ~425 for C₁₈H₁₅BrN₄O₂) .
- X-ray diffraction : Resolve crystallographic packing and confirm stereochemistry .
- Thermal analysis (TGA/DSC) : Assess decomposition profiles and stability up to 200–250°C .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311G** basis sets to calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. Solvent effects are modeled via IEFPCM .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with biological targets (e.g., enzymes like COX-2 or kinases). Docking scores (<-7 kcal/mol suggest strong inhibition) guide SAR studies .
Q. What experimental strategies resolve contradictions in reported biological activity data for pyrazole-carbohydrazide derivatives?
- Comparative assays : Replicate studies under standardized conditions (e.g., MTT assays for cytotoxicity at 24–48 hr incubation) .
- Structural validation : Cross-check purity via HPLC and crystallography to rule out impurities influencing bioactivity .
- Target-specific profiling : Use kinase inhibitor panels or enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) to isolate mechanisms .
Q. How do solvent polarity and substituent effects influence the compound’s supramolecular packing?
- Crystallography : Non-polar solvents (hexane/ethyl acetate) favor π-π stacking of aromatic rings, while polar solvents (DMSO) disrupt packing via solvation .
- Substituent impact : Electron-withdrawing groups (e.g., bromine) enhance intermolecular halogen bonding, observed in crystal structures as shortened Br···O/N contacts (~3.0 Å) .
Q. What methodologies identify structure-activity relationships (SAR) for analogs of this compound?
- Analog synthesis : Systematically vary substituents (e.g., replace 3-bromophenyl with 4-chlorophenyl or furan with thiophene) .
- Bioactivity clustering : Use PCA (Principal Component Analysis) to correlate structural features (logP, polar surface area) with IC₅₀ values from dose-response assays .
Methodological Challenges
Q. What are the key considerations for optimizing reaction conditions to minimize byproducts?
- Byproduct analysis : Monitor reactions via TLC/GC-MS to detect intermediates (e.g., unreacted aldehyde or hydrazide).
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (proline derivatives) to enhance regioselectivity .
- Workup protocols : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) for purification .
Q. How can thermal analysis guide formulation studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
